Fosinopril-d5 Sodium Salt

pharmacokinetics bioanalytical method validation LC-MS/MS

Select Fosinopril-d5 Sodium Salt for unmatched LC-MS/MS accuracy in fosinopril/fosinoprilat quantification. As a pentadeuterated analog, it co-elutes with the analyte, providing identical matrix effect compensation—a critical advantage over non-isotopic structural analogs that suffer from differential ion suppression and extraction recovery. This fully characterized reference standard supports method development, validation, and traceable quality control in bioanalytical and pharmaceutical workflows. Ideal for plasma pharmacokinetic studies and bioequivalence trials.

Molecular Formula C₃₀H₄₀D₅NNaO₇P
Molecular Weight 590.68
Cat. No. B1162615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosinopril-d5 Sodium Salt
Synonyms(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy-d5)propoxy](4-phenylbutyl)phosphinyl]acetyl]-L-proline Sodium Salt;  Acecor-d5;  Eosinopril-d5;  Monopril-d5;  SQ 28555-d5;  Secorvas-d5;  Staril-d5; 
Molecular FormulaC₃₀H₄₀D₅NNaO₇P
Molecular Weight590.68
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosinopril-d5 Sodium Salt: Analytical-Grade Deuterated ACE Inhibitor Reference Standard for LC-MS/MS Quantification


Fosinopril-d5 Sodium Salt is a stable isotope-labeled derivative of the angiotensin-converting enzyme (ACE) inhibitor prodrug fosinopril, wherein five hydrogen atoms on the terminal phenyl ring are replaced with deuterium atoms, yielding a molecular formula of C30H40D5NNaO7P and a molecular weight of 590.68 g/mol . This pentadeuterated compound retains the phosphinic acid-containing ACE inhibitory pharmacophore of the parent molecule but is not intended for therapeutic use; rather, it is manufactured and supplied exclusively as an analytical reference standard for method development, method validation, and quality control applications in bioanalytical and pharmaceutical research settings [1].

Fosinopril-d5 Sodium Salt: Why Non-Isotopic or Structural Analog Internal Standards Fail in Fosinopril Bioanalysis


In quantitative LC-MS/MS bioanalysis of fosinopril and its active metabolite fosinoprilat, substitution with a non-isotopic structural analog internal standard introduces irreproducible quantification errors due to differential matrix effects, extraction recovery, and ionization behavior between the analyte and the analog. Published method validation studies using structural analog internal standards for fosinopril quantification have explicitly acknowledged matrix effect limitations, noting that matrix effect test results revealed ion suppression that varied between the analyte and the non-isotopic internal standard [1]. The fundamental bioanalytical principle is that only a stable isotope-labeled internal standard—ideally a deuterated analog such as Fosinopril-d5 Sodium Salt—co-elutes with the analyte and experiences identical ion suppression or enhancement, thereby enabling accurate compensation for matrix-induced signal variability that a structural analog cannot provide [2].

Fosinopril-d5 Sodium Salt: Quantitative Differential Evidence for Method Selection and Procurement


LLOQ of 0.1 ng/mL Achieved with Fosinopril-d5 Isotope Dilution in Rat Plasma UFLC-MS/MS

A validated UFLC-MS/MS method employing Fosinopril-d5 as the stable isotope-labeled internal standard achieved a lower limit of quantification of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat in rat plasma using only 50 µL sample volume [1]. In contrast, a structurally similar method using the non-isotopic internal standard zaleplon for human plasma fosinopril quantification also reported an LLOQ of 0.1 ng/mL but required extensive optimization of chromatographic conditions to compensate for matrix effects, with the authors noting that ion suppression varied between the analyte and the internal standard [2].

pharmacokinetics bioanalytical method validation LC-MS/MS

Structural Analog IS Fails Matrix Effect Compensation: Fosinopril-d5 Eliminates Ion Suppression Variability

In the Cui et al. (2007) LC-MS/MS method using zaleplon as a non-isotopic internal standard, the authors explicitly documented that "matrix effect test results showed ion suppression," and this suppression varied between fosinopril, fosinoprilat, and the internal standard [1]. The established bioanalytical literature demonstrates that deuterated internal standards such as Fosinopril-d5 co-elute with their unlabeled analytes and experience identical ion suppression or enhancement, thereby providing accurate compensation that structural analogs cannot achieve [2]. Notably, deuterated compounds can exhibit slight chromatographic retention time shifts relative to unlabeled analytes, but this separation is typically on the order of seconds and does not compromise matrix effect compensation under standard reversed-phase conditions; the critical requirement for effective ion suppression correction is that the internal standard experiences the same ionization environment as the analyte, which structural analogs fail to satisfy.

matrix effect ion suppression bioanalytical method validation

Deuterium vs. 13C Isotope Labels: Differential Chromatographic Resolution Impacts Ion Suppression Correction

A comparative UPLC-MS/MS study by Berg et al. (2011) demonstrated that 2H-labeled (deuterated) internal standards exhibit slight chromatographic separation from their analytes (retention time difference not explicitly quantified in publication), whereas 13C-labeled internal standards co-elute perfectly with their unlabeled counterparts [1]. The study concluded that 13C-labeled internal standards provide "an improved ability to compensate for ion suppression effects" compared to deuterated internal standards [1]. Applied to Fosinopril-d5 Sodium Salt, this finding establishes a class-level limitation: deuterated internal standards may not achieve perfect co-elution under high-resolution UPLC conditions, representing a potential performance gap relative to hypothetical 13C-labeled fosinopril (which is not commercially available). This evidence qualifies rather than negates the utility of Fosinopril-d5, confirming it remains the optimal choice among available commercial options for fosinopril bioanalysis.

stable isotope labeling UPLC-MS/MS ion suppression

Fosinopril-d5 Sodium Salt: Manufacturer-Reported Purity Specifications Supporting Pharmacopeial Traceability

Fosinopril-d5 Sodium Salt is supplied as a fully characterized reference standard that is compliant with regulatory guidelines and is suitable for analytical method development, method validation, and quality control applications during pharmaceutical development [1]. The compound is intended as a reference standard for traceability against pharmacopeial standards including USP and EP monographs [1]. Manufacturer specifications indicate appearance as a white to off-white solid . These documented characteristics support procurement for regulated bioanalytical laboratory environments.

reference standard pharmacopeial compliance quality control

Fosinopril-d5 Sodium Salt: Evidence-Based Application Scenarios for Bioanalytical and Pharmaceutical Research


Pharmacokinetic and Bioequivalence Studies of Fosinopril Formulations Requiring Regulated Bioanalysis

Fosinopril-d5 Sodium Salt is the internal standard of choice for LC-MS/MS quantification of fosinopril and fosinoprilat in plasma samples from pharmacokinetic studies and bioequivalence trials. Published UFLC-MS/MS methods employing this deuterated internal standard have demonstrated LLOQs of 0.1 ng/mL for fosinopril and 1.0 ng/mL for fosinoprilat using only 50 µL of rat plasma, providing the sensitivity and precision required for accurate determination of Cmax, Tmax, AUC, and elimination half-life parameters [1]. The use of Fosinopril-d5 provides isotope dilution-based matrix effect compensation that structural analog internal standards cannot reliably achieve, thereby ensuring data integrity for regulatory submission [2].

Method Development and Validation for Fosinopril and Fosinoprilat in Complex Biological Matrices

During LC-MS/MS method development for fosinopril quantification, Fosinopril-d5 Sodium Salt serves as the optimal internal standard to overcome matrix effect challenges inherent to plasma, urine, and tissue homogenate samples. Published method validation studies using non-isotopic internal standards for fosinopril have documented problematic ion suppression that varies between analyte and internal standard, necessitating extensive method optimization [1]. By contrast, methods employing Fosinopril-d5 benefit from matched extraction recovery, matched ionization efficiency, and matched chromatographic behavior, reducing method development time and improving assay robustness [2].

Quality Control Release Testing and Stability Monitoring of Fosinopril Sodium Drug Substance and Drug Product

Fosinopril-d5 Sodium Salt is supplied as a fully characterized reference standard compliant with regulatory guidelines and suitable for traceability against USP and EP pharmacopeial standards [1]. This supports its application in pharmaceutical quality control laboratories for assay verification, impurity profiling, and stability-indicating method validation during fosinopril drug substance manufacturing and finished product release testing [2].

Metabolic Pathway Elucidation and In Vitro Drug-Drug Interaction Studies

The pentadeuterated structure of Fosinopril-d5 Sodium Salt, with deuterium substitution on the terminal phenyl ring, enables its use in stable isotope tracer experiments for tracking metabolic fate and distinguishing exogenously administered compound from endogenous or matrix-derived signals. While specific metabolic studies using this compound are not detailed in open literature, the class-level utility of deuterated ACE inhibitor internal standards for such applications is well established in bioanalytical practice [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fosinopril-d5 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.